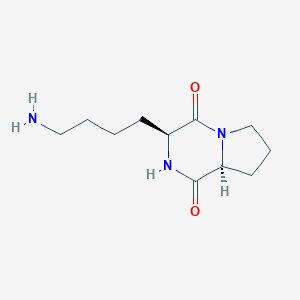
Cyclo(lysyl-prolyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(lysyl-prolyl) is a cyclic dipeptide composed of lysine and proline. It is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. Cyclo(lysyl-prolyl) has attracted significant attention in recent years due to its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of Cyclo(lysyl-prolyl) is not fully understood. However, it is thought to interact with various cellular signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Cyclo(lysyl-prolyl) has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including proteases and kinases. Cyclo(lysyl-prolyl) has also been found to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Physiologically, Cyclo(lysyl-prolyl) has been shown to improve wound healing and reduce inflammation in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Cyclo(lysyl-prolyl) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. Cyclo(lysyl-prolyl) can also be modified to improve its solubility and stability. However, Cyclo(lysyl-prolyl) has some limitations for lab experiments. It has a short half-life in vivo, which limits its potential as a therapeutic agent. Cyclo(lysyl-prolyl) is also susceptible to degradation by proteases, which can affect its activity.
Future Directions
There are several future directions for research on Cyclo(lysyl-prolyl). One area of interest is the development of Cyclo(lysyl-prolyl)-based drug delivery systems. These systems could be used to target specific cells or tissues and improve the efficacy of drugs. Another area of interest is the use of Cyclo(lysyl-prolyl) in tissue engineering. Cyclo(lysyl-prolyl) could be used as a scaffold to promote tissue regeneration and repair. Finally, further research is needed to fully understand the mechanism of action of Cyclo(lysyl-prolyl) and its potential applications in various fields of research.
Conclusion:
In conclusion, Cyclo(lysyl-prolyl) is a cyclic dipeptide with potential applications in scientific research. It can be synthesized using various methods and has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Cyclo(lysyl-prolyl) has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research on Cyclo(lysyl-prolyl) could lead to the development of new drug delivery systems, tissue engineering scaffolds, and a better understanding of its mechanism of action.
Synthesis Methods
Cyclo(lysyl-prolyl) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method involves the stepwise assembly of amino acids on a solid support. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Enzymatic synthesis involves the use of enzymes to catalyze the coupling of amino acids. The choice of synthesis method depends on the desired purity, yield, and scale of the final product.
Scientific Research Applications
Cyclo(lysyl-prolyl) has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a drug delivery system and a scaffold for tissue engineering. Cyclo(lysyl-prolyl) has been shown to modulate immune responses and promote wound healing. It has also been found to have neuroprotective effects and improve cognitive function.
properties
CAS RN |
111688-85-8 |
|---|---|
Product Name |
Cyclo(lysyl-prolyl) |
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
(3S,8aS)-3-(4-aminobutyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H19N3O2/c12-6-2-1-4-8-11(16)14-7-3-5-9(14)10(15)13-8/h8-9H,1-7,12H2,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
CRRRSAJEKLLRFY-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCCN |
SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
synonyms |
cyclo(Lys-Pro) cyclo(lysyl-prolyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



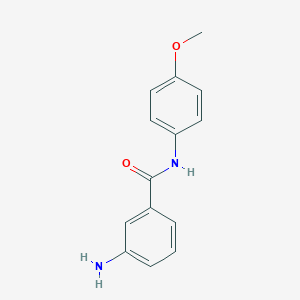

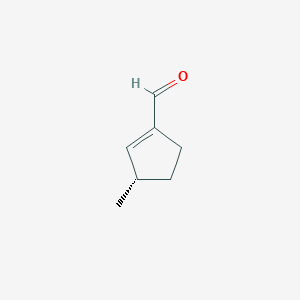


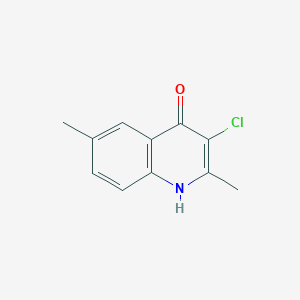
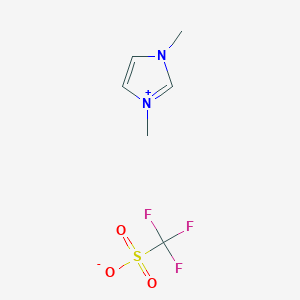

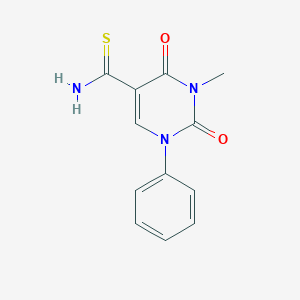
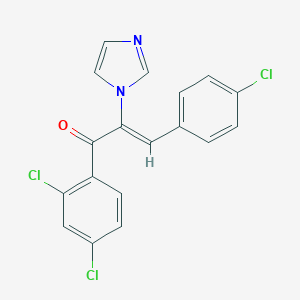
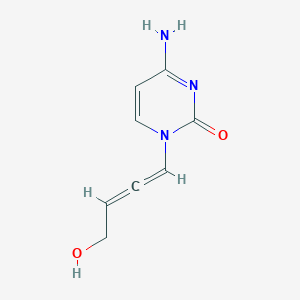

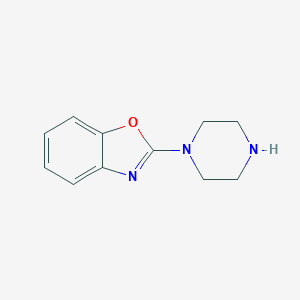
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)